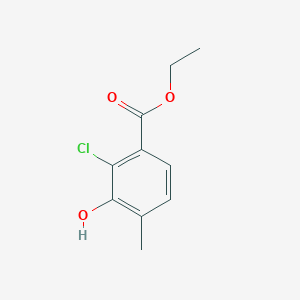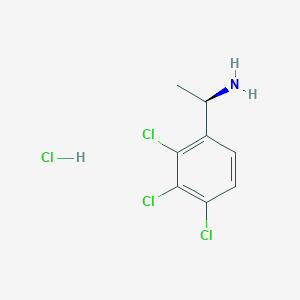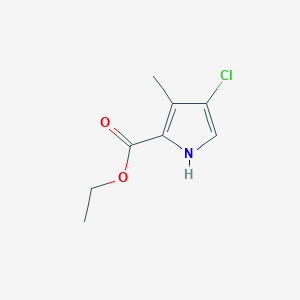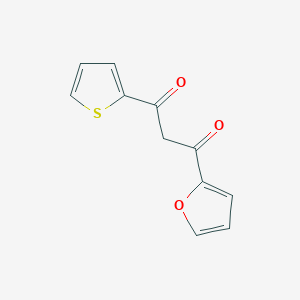
1-(Furan-2-yl)-3-(thiophen-2-yl)propane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Furan-2-yl)-3-(thiophen-2-yl)propane-1,3-dione is an organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their aromatic properties and are commonly found in various natural products and pharmaceuticals. The compound’s unique structure makes it an interesting subject for research in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Furan-2-yl)-3-(thiophen-2-yl)propane-1,3-dione can be synthesized through various methods. One common approach involves the Claisen-Schmidt condensation reaction between furan-2-carbaldehyde and thiophene-2-carbaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically requires refluxing the mixture in ethanol or another suitable solvent.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-2-yl)-3-(thiophen-2-yl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds within the furan and thiophene rings.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, with reagents such as bromine or nitric acid introducing halogen or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Bromine, nitric acid, sulfuric acid, varying temperatures depending on the desired substitution.
Major Products:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Hydrogenated derivatives with saturated rings.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(Furan-2-yl)-3-(thiophen-2-yl)propane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which 1-(Furan-2-yl)-3-(thiophen-2-yl)propane-1,3-dione exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s aromatic rings allow it to engage in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.
Comparison with Similar Compounds
1-(Furan-2-yl)-2-(thiophen-2-yl)ethane-1,2-dione: Similar structure but with a shorter carbon chain.
1-(Furan-2-yl)-3-(pyridin-2-yl)propane-1,3-dione: Contains a pyridine ring instead of a thiophene ring.
1-(Thiophen-2-yl)-3-(pyridin-2-yl)propane-1,3-dione: Contains both thiophene and pyridine rings.
Uniqueness: 1-(Furan-2-yl)-3-(thiophen-2-yl)propane-1,3-dione is unique due to the presence of both furan and thiophene rings, which confer distinct electronic and steric properties. This dual aromatic system can influence the compound’s reactivity and interactions, making it a versatile molecule for various applications.
Properties
Molecular Formula |
C11H8O3S |
|---|---|
Molecular Weight |
220.25 g/mol |
IUPAC Name |
1-(furan-2-yl)-3-thiophen-2-ylpropane-1,3-dione |
InChI |
InChI=1S/C11H8O3S/c12-8(10-3-1-5-14-10)7-9(13)11-4-2-6-15-11/h1-6H,7H2 |
InChI Key |
AUIPQBDMCXMCDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)CC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


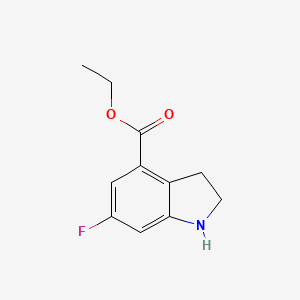
![2-[[(E)-2-phenylethenyl]sulfonylamino]propanoic acid](/img/structure/B15328422.png)
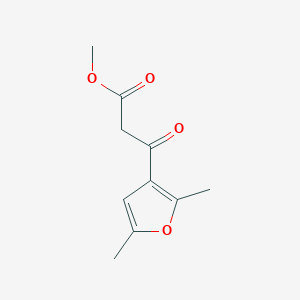

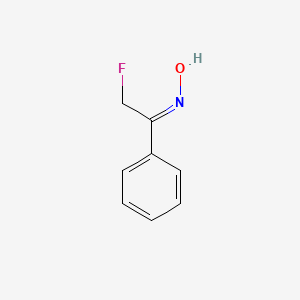
![methyl N-[(pyridin-2-ylsulfanyl)methanimidoyl]carbamate](/img/structure/B15328447.png)
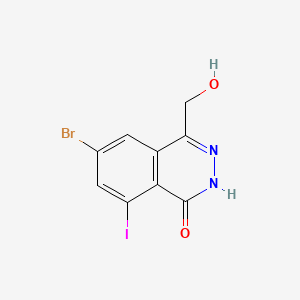
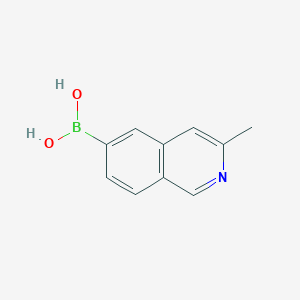
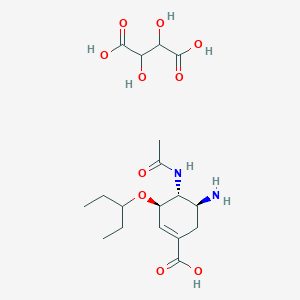
![4-([1,1'-Biphenyl]-4-yl)-6-(3'-(9,9-dimethyl-9H-fluoren-4-yl)-[1,1'-biphenyl]-4-yl)-2-phenylpyrimidine](/img/structure/B15328478.png)
